- Mechanistic Insights into Copper-Catalyzed Carboxylations, Organometallics, 2020, 39(9), 1545-1552

Cas no 90-27-7 (2-Phenylbutyric acid)

2-Phenylbutyric acid 化学的及び物理的性質

名前と識別子

-

- 2-Phenylbutanoic acid

- 2-Phenylbutyric acidAV23224

- (+/-)-2-Phenylbutyric acid

- (+/-)-alpha-Ethylphenylacetic acid

- 2-Phenyl-butyric acid

- 2-phenyl-butyricaci

- alpha-Phenylbutyric acid

- alpha-Toluic acid, alpha-ethyl-

- Butyric acid, 2-phenyl-

- RARECHEM AL BO 0093

- A-ETHYLPHENYLACETIC ACID

- ALPHA-ETHYLPHENYLACETIC ACID

- ALPHA-PHENYL-N-BUTYRIC ACID

- 2-PHENYL-N-BUTYRIC ACID

- 2-ETHYL-2-PHENYLACETIC ACID

- AURORA KA-7220

- 2-Phenylbutyric acid

- (±)-2-Phenylbutyric acid

- Benzeneaceticacid, a-ethyl-

- Benzeneacetic acid, .alpha.-ethyl-

- alpha-Phenyl butyric acid

- Benzeneacetic acid, alpha-ethyl-

- 2-Phenylburyric acid

- .alpha.-Phenylbutyric acid

- alpha-Ethyl-alpha-toluic acid

- NSC1860

- OFJWFSNDPCAWDK-UHFFFAOYSA-N

- .alpha.-T

- (2RS)-2-Phenylbutanoic Acid

- AI3-11228

- DTXSID90861682

- a-Ethyl-a-toluate

- UNII-S7S079H2C2

- (.+/-.)-2-Phenylbutanoic acid

- SpecPlus_000897

- (+/-)-2-PHENYLBUTANOIC ACID

- PRIMIDONE IMPURITY E [EP IMPURITY]

- AKOS016040111

- a-Ethyl-a-toluic acid

- KBioSS_002153

- BS-3887

- FT-0613342

- DivK1c_006993

- 2-09-00-00356 (Beilstein Handbook Reference)

- 2-Phenylbutyric acid, 98%

- Spectrum3_001664

- CHEMBL1616045

- FT-0605258

- STL163589

- Spectrum2_000510

- (+)2-phenylbutyric acid

- KBioGR_001212

- FT-0605052

- phenyl butanoic acid

- alpha-Phenylbutyrate

- HY-W017194

- AC-10409

- a-Ethylbenzeneacetic acid

- Q27159231

- EN300-20606

- AMY40956

- NSC-1860

- a-Ethylphenylacetate

- (+/-)-2-Phenylbutyric acid, Vetec(TM) reagent grade, 98%

- MFCD00002667

- Spectrum4_000626

- P0164

- BBL012274

- .alpha.-Phenyl-n-butyric acid

- (.+/-.)-2-Phenylbutyric acid

- J-520787

- KBio2_002153

- BRN 0509876

- alpha-Ethyl-alpha-toluate

- Spectrum5_001396

- ?-Ethylphenylacetic acid; (+/-)-2-Phenylbutyric acid; (RS)-2-Phenylbutanoic acid; 2-Ethyl-2-phenylacetic Acid

- a-Ethylbenzeneacetate

- .alpha.-Toluic acid, .alpha.-ethyl-

- .alpha.-Ethylphenylacetic acid

- WLN: QVY2&R

- A843486

- A-PHENYLBUTYRIC ACID

- EINECS 201-982-5

- alpha-Ethylbenzeneacetate

- a-Phenylbutyrate

- InChI=1/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12

- F2191-0104

- alpha-Ethylbenzeneacetic acid

- bmse000617

- (2RS)-2-Phenylbutanoic Acid; Primidone Imp. E (EP); Primidone Impurity E

- 2-Phenylbutanoicacid

- 2-phenylsmorsyre

- Primidone Impurity E

- AKOS000120324

- KBio2_004721

- SY036812

- Cambridge id 5132265

- 2-phenylbutanoate

- (RS)-2-Phenylbutanoic acid

- SCHEMBL1715

- (RS)-2-Phenylbutanoate

- CHEBI:86545

- KBio2_007289

- S7S079H2C2

- W-100334

- s6086

- (4-CARBOXYPHENYL)ACETONE

- SPBio_000439

- SB44765

- Z104479150

- Spectrum_001673

- CS-W017910

- PD065554

- 90-27-7

- 2-Phenylbutyrate

- LS-48147

- NSC 1860

- KBio1_001937

- KBio3_002667

- E78161

- .alpha.-Phenyl butyric acid

- BSPBio_003447

- alpha-Ethylphenylacetate

- Butyric acid, 2-phenyl- (8CI)

- α-Ethylbenzeneacetic acid (ACI)

- (±)-2-Phenylbutanoic acid

- (±)-α-Ethylphenylacetic acid

- (±)-α-Phenylbutyric acid

- α-Ethyl-α-toluic acid

- α-Ethylphenylacetic acid

- α-Phenylbutyric acid

- NS00041253

- Primidone Imp. E (EP): (2RS)-2-Phenylbutanoic Acid

- ALBB-023513

- DB-070362

- DB-079726

-

- MDL: MFCD00002667

- インチ: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)

- InChIKey: OFJWFSNDPCAWDK-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CC)C1C=CC=CC=1)O

- BRN: 0509876

計算された属性

- せいみつぶんしりょう: 164.08373

- どういたいしつりょう: 164.08373

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: 白色フレーク結晶。いい匂いがします。

- 密度みつど: 0,62 g/cm3

- ゆうかいてん: 42.0 to 45.0 deg-C

- ふってん: 272°C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.515

- すいようせい: 不溶性

- PSA: 37.30000

- LogP: 2.26480

- ようかいせい: エタノール、アセトン、エーテル、ベンゼンに溶け、水に溶けない。

- じょうきあつ: 0.0±0.6 mmHg at 25°C

2-Phenylbutyric acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: 22-36

- RTECS番号:ET5957500

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

2-Phenylbutyric acid 税関データ

- 税関コード:29163900

2-Phenylbutyric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM281171-250g |

2-Phenylbutanoic acid |

90-27-7 | 98% | 250g |

$58 | 2022-05-27 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23222-100g |

(±)-2-Phenylbutyric acid, 98% |

90-27-7 | 98% | 100g |

¥463.00 | 2023-02-25 | |

| Life Chemicals | F2191-0104-5g |

2-Phenylbutyric acid |

90-27-7 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P76520-25g |

2-Phenylbutanoic acid |

90-27-7 | 25g |

¥64.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815489-500g |

2-Phenylbutyric acid |

90-27-7 | 99% | 500g |

1,106.00 | 2021-05-17 | |

| Life Chemicals | F2191-0104-2.5g |

2-Phenylbutyric acid |

90-27-7 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002159-500g |

2-Phenylbutyric acid |

90-27-7 | 99% | 500g |

¥980 | 2024-05-21 | |

| Apollo Scientific | OR2352-25g |

2-Phenylbutanoic acid |

90-27-7 | 98% | 25g |

£26.00 | 2025-02-19 | |

| BAI LING WEI Technology Co., Ltd. | 103914-100G |

2-Phenylbutyric acid, 98% |

90-27-7 | 98% | 100G |

¥ 233 | 2021-07-08 | |

| eNovation Chemicals LLC | D747850-500g |

2-Phenylbutanoic acid |

90-27-7 | 99% | 500g |

$170 | 2024-06-07 |

2-Phenylbutyric acid 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane

1.5 Reagents: Hydrochloric acid Solvents: Water

- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427

ごうせいかいろ 5

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 25 °C

- Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2, Chemical Science, 2018, 9(21), 4873-4878

ごうせいかいろ 6

1.2 rt; overnight, rt

- Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives, Polish Journal of Chemistry, 2009, 83(9), 1629-1636

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

- Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes, Chemical Science, 2021, 12(37), 12365-12376

ごうせいかいろ 11

1.2 Solvents: Dimethylformamide ; 30 min, < 15 °C; 5 - 8 h, < 5 °C

1.3 Reagents: tert-Butyl methyl ether , Water

1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ; 1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C

1.5 Reagents: tert-Butyl methyl ether , Water

- Synthesis, in silico docking and ADMET studies of arylacetic acid derivatives as prostaglandin endoperoxide H synthase-2 inhibitors, Asian Journal of Pharmaceutical and Clinical Research, 2017, 10(4), 68-72

ごうせいかいろ 12

- Preparation of 2-arylpropanoic acids from aryl-β-diketones, Chemistry Express, 1992, 7(1), 37-9

ごうせいかいろ 13

1.2 1.25 h, rt; overnight, rt

- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization, Journal of Sulfur Chemistry, 2011, 32(3), 199-212

ごうせいかいろ 14

1.2 Reagents: Cesium fluoride ; 20 °C; 24 h, 120 °C

- Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights, Chemical Science, 2019, 10(43), 10072-10078

ごうせいかいろ 15

ごうせいかいろ 16

1.2 Catalysts: Sodium tert-butoxide , Cuprous iodide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C

1.3 Reagents: Cesium fluoride ; 24 h, 120 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions, ChemSusChem, 2020, 13(8), 2080-2088

ごうせいかいろ 17

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

ごうせいかいろ 18

1.2 -

- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461

2-Phenylbutyric acid Raw materials

- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-

- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)

- phenobarbital

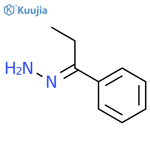

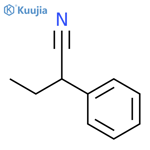

- 2-Phenylbutyronitrile

- 1-Propanone, 1-phenyl-, hydrazone

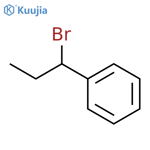

- (1-Bromopropyl)benzene

- β-Methylstyrene (Mixture of Cis-Trans isomers)

- a-Phenyl-a-ethylacetamide

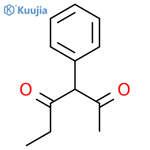

- 3-phenylhexane-2,4-dione

2-Phenylbutyric acid Preparation Products

2-Phenylbutyric acid 関連文献

-

Ornella E. Y. Kilinkissa,Krishna K. Govender,Nikoletta B. Báthori CrystEngComm 2020 22 2766

-

Fuli Zhou,Carole Body,Koen Robeyns,Tom Leyssens,Oleksii Shemchuk CrystEngComm 2023 25 3060

-

Yasutaka Tanaka,Yoshinobu Murakami,Riemi Kiko Chem. Commun. 2003 160

-

Kazuaki Ishihara,Yanhui Lu Chem. Sci. 2016 7 1276

-

5. Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acidJuan A. Garbarino,Jorge Sierra,Ricardo Tapia J. Chem. Soc. Perkin Trans. 1 1973 1866

-

Paul Watts,Charlotte Wiles,Stephen J. Haswell,Esteban Pombo-Villar Lab Chip 2002 2 141

-

Alex John,Levi T. Hogan,Marc A. Hillmyer,William B. Tolman Chem. Commun. 2015 51 2731

-

Hongjing Dou,Guojun Liu,John Dupont,Liangzhi Hong Soft Matter 2010 6 4214

-

Carlos Marquez,Matthieu Corbet,Simon Smolders,Philippe Marion,Dirk De Vos Chem. Commun. 2019 55 12984

-

He-Rui Wen,Xin-Rong Xie,Sui-Jun Liu,Jun Bao,Feng-Feng Wang,Cai-Ming Liu,Jin-Sheng Liao RSC Adv. 2015 5 98097

2-Phenylbutyric acidに関する追加情報

2-Phenylbutyric Acid: A Comprehensive Overview

2-Phenylbutyric acid, also known by its CAS number 90-27-7, is a naturally occurring organic compound with the chemical formula C₁₀H₁₆O₂. This compound is a derivative of phenylacetic acid, where the methyl group is extended to a butyl group, resulting in a unique structure that combines aromatic and aliphatic characteristics. The compound is widely recognized for its role in various biological processes and its applications in the fields of pharmacology, food science, and cosmetics.

The structure of 2-Phenylbutyric acid consists of a phenyl ring attached to a four-carbon chain, ending with a carboxylic acid group. This configuration imparts the molecule with both hydrophobic and hydrophilic properties, making it versatile in different chemical environments. Recent studies have highlighted the importance of this compound in modulating cellular signaling pathways, particularly in relation to its ability to influence lipid metabolism and inflammation.

One of the most significant areas of research involving 2-Phenylbutyric acid is its potential therapeutic applications. Scientists have discovered that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and cardiovascular diseases. Additionally, preliminary studies suggest that it may play a role in regulating blood sugar levels, making it a promising candidate for diabetes management.

In the realm of food science, 2-Phenylbutyric acid is valued for its role as a natural flavor enhancer. It contributes to the aromatic profile of certain foods and beverages, enhancing their sensory appeal without the need for artificial additives. This has led to increased interest in its use within the food industry, particularly in the development of health-conscious products.

The cosmetic industry has also taken notice of 2-Phenylbutyric acid's unique properties. Research indicates that it may possess skin-soothing effects, making it a potential ingredient in skincare products designed to address issues such as dryness and irritation. Its ability to penetrate the skin without causing adverse reactions further enhances its appeal as a cosmetic ingredient.

From an environmental standpoint, recent studies have explored the biodegradability of 2-Phenylbutyric acid. Findings suggest that it degrades relatively quickly under aerobic conditions, reducing its environmental footprint compared to synthetic alternatives. This aligns with growing consumer demand for sustainable and eco-friendly products across various industries.

In conclusion, 2-Phenylbutyric acid, identified by CAS No. 90-27-7, is a multifaceted compound with applications spanning medicine, food science, cosmetics, and environmental sustainability. Its unique chemical structure and versatile properties continue to make it a subject of intense research interest. As advancements in analytical techniques and computational modeling unfold, further insights into its mechanisms and potential uses are expected to emerge, solidifying its role as an important compound in both natural and synthetic systems.

90-27-7 (2-Phenylbutyric acid) 関連製品

- 77-55-4(1-phenylcyclopentane-1-carboxylic acid)

- 1135-67-7(1-Phenylcyclohexanecarboxylic acid)

- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)

- 3900-93-4(2-Cyclopentyl-2-phenylacetic Acid)

- 4036-30-0((S)-(+)-Phenylsuccinic acid)

- 635-51-8(2-phenylbutanedioic acid)

- 3508-94-9(3-Methyl-2-phenylbutanoic Acid)

- 37828-19-6(1-phenylcyclobutane-1-carboxylic acid)

- 6120-95-2(1-phenylcyclopropane-1-carboxylic acid)

- 15687-27-1(Ibuprofen)